molecular formula C18H27NO4S B2876703 N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide CAS No. 2034415-32-0

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide

Cat. No.: B2876703
CAS No.: 2034415-32-0
M. Wt: 353.48
InChI Key: OUPJKPJLOIEZKA-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide (CAS 2034415-32-0) is an organic compound with the molecular formula C18H27NO4S and a molecular weight of 353.5 g/mol . This biochemical features a propanamide core linked to a 2-cyclohexyl-2-hydroxyethylamine moiety and a 4-(methylsulfonyl)phenyl group, a structure represented by the SMILES notation OC(C1CCCCC1)CNC(=O)CCc1ccc(cc1)S(=O)(=O)C . The methylsulfonyl group in its structure can be a key pharmacophore, suggesting potential as a valuable intermediate or tool compound in medicinal chemistry and drug discovery research for developing novel therapeutic agents. Researchers can utilize this compound in various biochemical applications, including as a building block for synthesizing more complex molecules, in structure-activity relationship (SAR) studies, or as a standard in analytical method development. The compound is provided with guaranteed high purity and is intended for research purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-24(22,23)16-10-7-14(8-11-16)9-12-18(21)19-13-17(20)15-5-3-2-4-6-15/h7-8,10-11,15,17,20H,2-6,9,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPJKPJLOIEZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H25NO4S, and it features functional groups that are significant for its biological activity.

Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, studies on 4,5-diarylpyrroles demonstrated that anti-inflammatory activity correlates with the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process . Given the structural similarities, this compound may also exhibit COX-2 inhibitory effects.

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer pathways suggests potential anticancer activity. For example, compounds targeting COX-2 have been associated with reduced tumor growth in various cancer models. The sulfonyl group in this compound may enhance its interaction with biological targets relevant to cancer therapy.

The proposed mechanism of action for this compound involves:

  • Inhibition of COX Enzymes : Similar compounds have shown to selectively inhibit COX-2 while sparing COX-1, leading to reduced inflammation without significant gastrointestinal side effects.
  • Modulation of Signal Transduction Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeReference StudyFindings
Anti-inflammatory Correlation with COX-2 inhibition
AnticancerHypothetical based on structural analogyPotential inhibition of tumor growth
Enzyme InhibitionSimilar compoundsSelective inhibition of COX enzymes

Case Study: Inhibition of COX-2

A study investigating the anti-inflammatory properties of similar sulfonamide derivatives found that they effectively inhibited COX-2 with IC50 values in the low micromolar range. This suggests that this compound could exhibit comparable inhibitory effects, warranting further investigation into its pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethylamine Moiety

The ethylamine side chain in the target compound features a 2-cyclohexyl-2-hydroxyethyl group. Key structural analogs include:

Compound Name Substituent on Ethylamine Key Differences Evidence ID
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl Cyclohexyl vs. dihydrobenzofuran ring
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-chlorophenethyl Hydroxy group absent; chlorophenyl substitution
N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide 2-(4-chlorophenyl)ethyl Methanesulfonyl vs. methylphenyl-sulfonyl
  • Impact of Cyclohexyl vs. Aromatic Rings : The cyclohexyl group increases steric bulk and lipophilicity compared to the dihydrobenzofuran () or chlorophenyl groups (). This may enhance membrane permeability but reduce aqueous solubility.

Modifications to the Aryl Sulfonyl Group

The 4-methanesulfonylphenyl group in the target compound contrasts with other sulfonyl or aryl substitutions:

Compound Name Aryl Group Key Differences Evidence ID
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide 4-chlorophenyl Methanesulfonyl absent; chlorophenyl instead
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide 4-hydroxyphenyl + tert-butylsulfamoyl Hydroxyphenyl and sulfamoyl vs. methanesulfonyl
Janus kinase inhibitor (WHO INN: londamocitinib) 3-methoxy-2-(4-methylpiperazin-1-yl) Complex heterocyclic core with methanesulfonyl
  • Methanesulfonyl vs. This differs from tert-butylsulfamoyl () or methylphenyl-sulfonyl groups (), which may alter binding affinity or metabolic stability.
  • Comparison with Pharmacologically Active Analogs : The WHO-listed Janus kinase inhibitor () shares a methanesulfonyl group but incorporates a pyrimidine-indole core, highlighting how the target compound’s simpler structure may prioritize selectivity for distinct targets .

Pharmacological and Physicochemical Properties

Property Target Compound N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide
logP (Estimated) High (cyclohexyl + methanesulfonyl) Moderate (isobutylphenyl + chlorophenyl) High (chlorophenyl + methylphenyl-sulfonyl)
Solubility Low (hydrophobic substituents) Low Very low
Bioactivity Undisclosed (structural analogs suggest kinase or enzyme inhibition) Potential anti-inflammatory (NSAID-like structure) Unknown (sulfonyl groups may target proteases)
  • Methanesulfonyl vs. Chlorophenyl : The target’s methanesulfonyl group may improve hydrogen-bonding capacity compared to chlorophenyl analogs, enhancing target engagement .

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